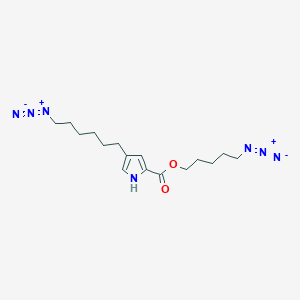

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound that features azide functional groups and a pyrrole core. Azides are known for their reactivity, particularly in click chemistry, where they participate in cycloaddition reactions. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is highly efficient and produces high yields of the desired product. The reaction conditions often involve the use of copper(I) catalysts and can be performed in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Cycloaddition Reactions: The azide groups participate in cycloaddition reactions, particularly the CuAAC reaction, forming triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Copper(I) Catalysts: Used in cycloaddition reactions.

Hydrogen Gas and Palladium Catalyst: Used in reduction reactions.

Nucleophiles: Used in substitution reactions.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Substituted Derivatives: Formed from substitution reactions

Scientific Research Applications

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and materials.

Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Employed in the development of new materials with unique properties, such as polymers and hydrogels.

Mechanism of Action

The mechanism of action of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate primarily involves its reactivity with other molecules. The azide groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create complex molecular architectures. The pyrrole core can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Fmoc-2-(5’-azidopentyl)alanine: Another azide-containing compound used in peptide synthesis.

Fmoc-2-(6’-azidohexyl)alanine: Similar in structure but with a different chain length.

Azido-alkyl derivatives: Various azido-alkyl compounds used in click chemistry.

Uniqueness

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is unique due to its dual azide functionality and pyrrole core. This combination allows for diverse reactivity and applications, making it a valuable compound in both research and industrial settings .

Biological Activity

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the use of azide chemistry, which is a powerful method for constructing complex molecules. The azide functional group allows for further functionalization through click chemistry, enhancing the compound's versatility in biological applications.

Biological Activity

The biological activity of this compound is primarily characterized by its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. Table 1 summarizes the minimum inhibitory concentrations (MIC) found for related pyrrole compounds:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole-2-carboxamide | <0.016 | M. tuberculosis |

| 5-Azidopentyl derivative | <0.05 | Staphylococcus aureus |

| Other pyrrole derivatives | <0.1 | Escherichia coli |

These results suggest that modifications to the pyrrole structure can enhance antimicrobial potency.

Cytotoxicity

While assessing the therapeutic potential of this compound, cytotoxicity is a critical parameter. Compounds derived from pyrrole have shown low cytotoxicity profiles, making them suitable candidates for further development as therapeutic agents. For example, in a study evaluating the cytotoxic effects of various pyrrole derivatives, it was found that most exhibited IC50 values greater than 64 μg/mL against human cell lines, indicating a favorable safety margin for potential drug development .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrole derivatives highlights the importance of specific substituents on the pyrrole ring and carboxylate moiety. Research indicates that larger substituents tend to improve antimicrobial activity while maintaining low toxicity levels. For instance:

- Substituent Effects : The introduction of bulky groups at specific positions on the pyrrole ring has been shown to enhance binding affinity to bacterial targets.

- Electronic Properties : Electron-withdrawing groups significantly influence the activity; compounds with halogen substituents often exhibit improved potency against resistant strains.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Study on Drug Resistance : A study investigated the efficacy of a series of pyrrole derivatives against drug-resistant M. tuberculosis. The results showed that certain derivatives not only inhibited bacterial growth but also disrupted mycolic acid biosynthesis, a crucial component of the bacterial cell wall .

- In Vivo Efficacy : Another study evaluated the in vivo efficacy of a closely related compound in animal models infected with resistant bacterial strains. The compound demonstrated significant reductions in bacterial load compared to controls, supporting its potential as a therapeutic agent .

Properties

CAS No. |

918625-15-7 |

|---|---|

Molecular Formula |

C16H25N7O2 |

Molecular Weight |

347.42 g/mol |

IUPAC Name |

5-azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C16H25N7O2/c17-22-20-9-5-2-1-4-8-14-12-15(19-13-14)16(24)25-11-7-3-6-10-21-23-18/h12-13,19H,1-11H2 |

InChI Key |

NALALVMGBPZXNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1CCCCCCN=[N+]=[N-])C(=O)OCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.